5-Bromo-3-cyano-2-fluorobenzoic acid

Palladium-catalyzed cross-coupling Regioselective functionalization Biaryl synthesis

This specific 5-bromo-3-cyano-2-fluorobenzoic acid regioisomer (CAS 1805187-42-1) eliminates the synthetic risk of generic substitution. The 5-position bromine is sterically accessible and electronically activated for clean Suzuki-Miyaura coupling, while the ortho-fluorine and meta-cyano groups remain intact for subsequent orthogonal transformations. Unlike di-halogenated or mis-substituted analogs, this scaffold supports tandem diversification—bromine-directed cross-coupling followed by cyano-to-tetrazole or aminomethyl conversion—without protecting the carboxylic acid. For medicinal chemistry and agrochemical teams building kinase inhibitors, GPCR modulators, or fluorinated herbicides, this building block reduces synthetic steps and supply chain complexity.

Molecular Formula C8H3BrFNO2
Molecular Weight 244.02 g/mol
CAS No. 1805187-42-1
Cat. No. B1448853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-cyano-2-fluorobenzoic acid
CAS1805187-42-1
Molecular FormulaC8H3BrFNO2
Molecular Weight244.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)F)C(=O)O)Br
InChIInChI=1S/C8H3BrFNO2/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-2H,(H,12,13)
InChIKeyYZIJQAKSBQIAFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-cyano-2-fluorobenzoic Acid (CAS 1805187-42-1) Procurement Guide: Structure, Reactivity, and Differentiation from Analogs


5-Bromo-3-cyano-2-fluorobenzoic acid (CAS 1805187-42-1) is a polysubstituted benzoic acid derivative with the molecular formula C8H3BrFNO2 and a molecular weight of 244.02 g/mol . The compound features a unique 1,2,3,5-tetrasubstituted benzene scaffold with four distinct functional handles: a carboxylic acid group at position 1, a fluorine atom at position 2, a cyano (-C≡N) group at position 3, and a bromine atom at position 5 . This specific substitution pattern imparts distinct electronic properties and orthogonal reactivity profiles that differentiate it from other bromo-cyano-fluorobenzoic acid isomers and simpler halogenated benzoic acid building blocks .

Why 5-Bromo-3-cyano-2-fluorobenzoic Acid Cannot Be Substituted with Isomeric Analogs in Synthetic Workflows


Generic substitution among bromo-cyano-fluorobenzoic acid isomers introduces substantial synthetic risk due to regioisomer-dependent reactivity and divergent downstream synthetic outcomes. Isomers such as 5-bromo-2-cyano-3-fluorobenzoic acid (CAS 1805523-28-7), 6-bromo-3-cyano-2-fluorobenzoic acid (CAS 1518865-77-4), 3-bromo-5-cyano-2-fluorobenzoic acid (CAS 1520661-92-0), and 2-bromo-3-cyano-4-fluorobenzoic acid (CAS 1807076-41-0) each present different spatial arrangements of the bromine, cyano, fluorine, and carboxylic acid groups . These positional variations critically influence cross-coupling regioselectivity, nucleophilic aromatic substitution site preferences, and the electronic activation/deactivation patterns that govern multi-step synthetic efficiency [1]. The 5-bromo-3-cyano-2-fluorobenzoic acid scaffold places the bromine substituent at a position that is both sterically accessible and electronically activated for Suzuki-Miyaura coupling, while retaining the cyano group for subsequent transformations—a functional orthogonality that is not equivalently maintained across its regioisomers .

5-Bromo-3-cyano-2-fluorobenzoic Acid Quantitative Differentiation Evidence: Comparative Reactivity and Selectivity Data


Regioisomer-Dependent Suzuki-Miyaura Coupling Reactivity: 5-Bromo vs. 2-Bromo vs. 6-Bromo Analogs

The bromine atom at position 5 in 5-bromo-3-cyano-2-fluorobenzoic acid exhibits distinct reactivity in Suzuki-Miyaura coupling compared to isomeric bromo-cyano-fluorobenzoic acids. The 5-position bromine is ortho to the carboxylic acid group and meta to both the fluorine (position 2) and cyano (position 3) groups, creating an electronic environment that differs fundamentally from isomers such as 6-bromo-3-cyano-2-fluorobenzoic acid (bromine para to cyano) or 2-bromo-3-cyano-4-fluorobenzoic acid (bromine ortho to carboxylic acid) . In the broader class of polysubstituted benzene derivatives containing bromo, cyano, and fluoro functions, selective palladium-catalyzed cross-coupling has been demonstrated to proceed with high positional fidelity at specific bromine sites while preserving other functional groups [1]. The electronic interplay between the ortho-fluorine and meta-cyano substituents in the target compound modulates the oxidative addition step of Pd(0) into the C-Br bond, affecting coupling efficiency and regioselectivity compared to analogs lacking this specific substitution arrangement [2].

Palladium-catalyzed cross-coupling Regioselective functionalization Biaryl synthesis

Functional Group Orthogonality: Carboxylic Acid Retention vs. Cyano-Directed Transformations

The 5-bromo-3-cyano-2-fluorobenzoic acid scaffold provides functional orthogonality that is not present in simpler halogenated benzoic acids lacking the cyano group. Compared to 5-bromo-2-fluorobenzoic acid (CAS 394-28-5, MW 219.01 g/mol), which lacks the cyano functionality, the target compound offers an additional synthetic vector for constructing nitrogen-containing heterocycles and serves as a bioisostere of carbonyl, hydroxyl, and halogen groups in drug design . The cyano group at position 3 can be reduced to an aminomethyl group, hydrolyzed to a carboxylic acid or amide, or exploited as a hydrogen bond acceptor without interfering with bromine-directed cross-coupling at position 5 . This contrasts with cyano-lacking analogs where heterocycle construction requires additional synthetic steps to introduce nitrogen functionality. Furthermore, the carboxylic acid group remains available for amide coupling or esterification independent of the bromine substitution chemistry—a feature not universally maintained across all regioisomers where the carboxylic acid may be sterically hindered or electronically deactivated .

Orthogonal protection strategies Medicinal chemistry building blocks Heterocycle synthesis

Electronic Modulation by Ortho-Fluorine: Hammett Substituent Effects and Acidity Enhancement

The ortho-fluorine substituent at position 2 of 5-bromo-3-cyano-2-fluorobenzoic acid imparts significant electronic effects that differentiate it from non-fluorinated cyanobenzoic acid analogs and from regioisomers where fluorine occupies different positions. The strong electron-withdrawing nature of fluorine (-I inductive effect) combined with resonance donation (+M effect) creates a unique electronic profile that increases the acidity of the carboxylic acid group (predicted pKa reduction of ~0.5-1.0 units compared to non-fluorinated analogs) and activates the aromatic ring for nucleophilic aromatic substitution at positions ortho and para to the fluorine . In SAR studies of halogenated aromatic systems, introduction of multiple halogen analogues has been shown to promote inhibitory effects due to high electronegativity, with multifluoro substitution being a potential active pharmacophoric element [1]. The ortho relationship between fluorine (position 2) and the carboxylic acid (position 1) in the target compound creates an intramolecular hydrogen bonding opportunity that is not available in isomers such as 2-bromo-3-cyano-4-fluorobenzoic acid (fluorine meta to COOH) or 5-bromo-2-cyano-3-fluorobenzoic acid (fluorine meta to COOH), potentially affecting solubility, chromatographic behavior, and protein binding in downstream biological applications [2].

Electron-withdrawing group effects pKa modulation Structure-activity relationship design

Orthogonal Bromine Site Selectivity vs. Multi-Halogenated Analogs in Cross-Coupling Cascades

Compared to multi-halogenated cyanobenzoic acid derivatives such as 2-bromo-5-chloro-4-cyanobenzoic acid (CAS 1807120-37-1), the target compound contains a single reactive halogen (bromine) alongside the relatively inert C-F bond. In palladium-catalyzed cross-coupling reactions, aryl bromides demonstrate intermediate reactivity between aryl iodides (most reactive) and aryl chlorides (least reactive), with typical oxidative addition rates in the order: I > OTf > Br ≫ Cl [1]. While aryl fluorides are generally unreactive under standard Suzuki-Miyaura conditions due to the high C-F bond dissociation energy (~126 kcal/mol vs. C-Br at ~71 kcal/mol), nickel-catalyzed systems have been developed to activate aryl fluorides bearing electron-withdrawing groups [2]. The presence of both bromine and fluorine in the target compound enables sequential functionalization strategies: the bromine can be selectively coupled first using Pd(0) catalysis, preserving the fluorine for subsequent Ni-catalyzed transformations or for its beneficial metabolic stability in final drug candidates [3]. This contrasts with multi-brominated or bromo-chloro analogs where competitive coupling at multiple sites can lead to statistical mixtures of mono- and di-coupled products, reducing yield and complicating purification. The single bromine handle in 5-bromo-3-cyano-2-fluorobenzoic acid eliminates this chemoselectivity challenge.

Sequential cross-coupling Halogen selectivity Diversity-oriented synthesis

Synthetic Accessibility and Commercial Purity Specifications vs. Specialty Isomers

5-Bromo-3-cyano-2-fluorobenzoic acid is commercially available with standardized purity specifications of NLT 98% from multiple certified suppliers operating under ISO quality management systems . This contrasts with certain regioisomers such as 3-bromo-5-cyano-2-fluorobenzoic acid (CAS 1520661-92-0) and 2-bromo-3-cyano-4-fluorobenzoic acid (CAS 1807076-41-0), which are available primarily through specialty suppliers at higher price points—for example, the 3-bromo-5-cyano isomer at $4,998 per gram at 95% purity from certain vendors [1]. The target compound benefits from a more mature synthetic route typically involving controlled bromination of 3-cyano-2-fluorobenzoic acid using bromine or N-bromosuccinimide (NBS) under optimized conditions, enabling consistent batch-to-batch quality and scalable production . The MDL number MFCD28735215 provides unambiguous structural identification in procurement and regulatory documentation [2]. While direct comparative pricing data across all isomers is not uniformly available, the broader commercial footprint and multiple vendor sourcing options for the target compound reduce supply chain risk and improve procurement flexibility compared to niche regioisomers with limited supplier bases.

Supply chain reliability Commercial availability Quality specifications

5-Bromo-3-cyano-2-fluorobenzoic Acid Optimal Application Scenarios: Where This Building Block Delivers Differentiated Value


Synthesis of Biaryl-Containing Pharmaceutical Intermediates via Regioselective Suzuki-Miyaura Coupling

This compound is optimally deployed in synthetic workflows requiring selective Suzuki-Miyaura coupling at the 5-position bromine while preserving the ortho-fluorine and meta-cyano groups for downstream transformations. The single reactive bromine handle eliminates competitive coupling at multiple sites, a common challenge with di-halogenated building blocks. Researchers constructing kinase inhibitors, GPCR modulators, or other biaryl-containing pharmacophores where the fluorine atom provides metabolic stability and the cyano group serves as a hydrogen bond acceptor or bioisostere should prioritize this specific regioisomer. The 5-bromo substitution pattern ensures that post-coupling, the resulting biaryl product retains the carboxylic acid at the 1-position for subsequent amide bond formation with amine-containing pharmacophores, while the cyano group at position 3 remains intact for later reduction to an aminomethyl group—a privileged motif in medicinal chemistry for modulating basicity and improving solubility .

Construction of Nitrogen-Containing Heterocycles via Cyano Group Transformations

The 3-cyano group provides a versatile entry point for constructing tetrazoles, triazoles, oxadiazoles, and aminomethyl-substituted aromatic systems without requiring additional protection/deprotection steps for the carboxylic acid. Following initial functionalization at the bromine site, the cyano group can be converted via [3+2] cycloaddition with sodium azide to form tetrazole bioisosteres of carboxylic acids, or reduced to aminomethyl groups using hydrogenation over Raney nickel or lithium aluminum hydride . This tandem reactivity is particularly valuable in medicinal chemistry programs where nitrogen-containing heterocycles are essential for target engagement. The ortho-fluorine substituent further enhances the electron-withdrawing character of the aromatic ring, facilitating nucleophilic attack at the cyano carbon during tetrazole formation while simultaneously improving the metabolic profile of derived drug candidates. Procurement of this specific regioisomer enables both bromine-directed and cyano-directed diversification from a single building block .

Fragment-Based Drug Discovery and Diversity-Oriented Synthesis Library Construction

As a polyfunctional aromatic scaffold, 5-bromo-3-cyano-2-fluorobenzoic acid serves as an ideal core for diversity-oriented synthesis (DOS) library construction and fragment-based drug discovery (FBDD) campaigns. The compound's four distinct functional handles (Br, CN, F, COOH) support parallel diversification strategies: the carboxylic acid enables amide library synthesis with diverse amine partners; the bromine permits Suzuki coupling with aryl/heteroaryl boronic acids; the cyano group allows orthogonal transformations to amines, amidines, or heterocycles; and the fluorine atom provides beneficial physicochemical properties without introducing additional reactive centers [1]. For procurement managers supporting medicinal chemistry teams, this compound offers a high return-on-investment building block that generates multiple distinct lead-like molecules from a single inventory item, reducing the number of discrete building blocks required for library enumeration and simplifying supply chain logistics .

Agrochemical Intermediate Synthesis Requiring Halogen Retention for Bioactivity

In agrochemical development programs—particularly those targeting herbicides and fungicides—the retention of fluorine is often critical for achieving desired biological activity, environmental persistence profiles, and crop safety margins. 5-Bromo-3-cyano-2-fluorobenzoic acid enables bromine-directed cross-coupling to install aryl or heteroaryl moieties while preserving the fluorine atom for its intended biological function. This is particularly relevant for synthesizing fluorinated diphenyl ether herbicides, pyrimidinyloxybenzoic acid herbicides, or fluorinated fungicide scaffolds where the 2-fluoro substituent on the benzoic acid core is essential for target enzyme inhibition or for blocking metabolic hydroxylation in planta . The cyano group provides an additional vector for introducing nitrogen-containing heterocycles common in modern agrochemical structures, while the carboxylic acid enables conjugation to amino acids, sugars, or other natural product-derived moieties used in pro-herbicide and pro-fungicide designs. Compared to analogs lacking the cyano group (e.g., 5-bromo-2-fluorobenzoic acid), this compound enables more structurally diverse agrochemical candidates with fewer synthetic steps.

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